![molecular formula C10H24N4 B1198057 Tetrakis(dimethylamino)ethylene CAS No. 996-70-3](/img/structure/B1198057.png)
Tetrakis(dimethylamino)ethylene
Overview
Description
Synthesis Analysis
TDAE is synthesized through specific organic synthesis routes that involve the careful manipulation of dimethylamino precursors. The synthesis process is designed to ensure the formation of the central ethylene bridge while maintaining the integrity of the dimethylamino groups. The precise conditions under which TDAE is synthesized, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of TDAE is characterized by its central ethylene unit and the surrounding dimethylamino groups. This configuration imparts TDAE with unique electronic properties, as the electron-donating dimethylamino groups influence the electron density across the molecule. Structural studies, including X-ray crystallography and vibrational spectroscopy, have provided insights into the charge states and conformational dynamics of TDAE, revealing its complex electronic landscape.
Chemical Reactions and Properties
TDAE participates in a variety of chemical reactions, acting predominantly as a reductant. Its ability to donate electrons makes it a valuable reagent in the reduction of various functional groups, facilitating the synthesis of complex organic compounds. For instance, TDAE has been utilized in the reduction of chlorodifluoromethylated ketones to synthesize α,α-difluoroketone derivatives under mild conditions, showcasing its utility in organic synthesis (Burkholder et al., 1998).
Physical Properties Analysis
The physical properties of TDAE, such as solubility, melting point, and boiling point, are influenced by its molecular structure. The presence of dimethylamino groups affects its interaction with solvents, making it soluble in a range of organic solvents. These properties are essential for its application in synthesis processes, as they determine the conditions under which TDAE can be used effectively.
Chemical Properties Analysis
The chemical properties of TDAE, including its reactivity and stability, are central to its application in organic chemistry. Its reactivity with weak acids, for example, demonstrates its ability to undergo carbon-carbon bond cleavage and substitution reactions, leading to the formation of various organic products (Norris, 1972). The stability of TDAE under different conditions also plays a crucial role in its storage and handling.
Scientific Research Applications
Reduction of Arenediazonium Salts : TDAE is used as a mild reagent for the reduction of arenediazonium salts to aryl radical intermediates through a single electron transfer (SET) pathway. This method has been utilized for the synthesis of indolines and indoles, and in cascade radical cyclizations of aryl radicals derived from arenediazonium salts (Mahesh, Murphy, LeStrat, & Wessel, 2009).
Reductant in Organic Synthesis : TDAE is effective as a reductant in the synthesis of α,α-difluoroketone derivatives from chlorodifluoromethylated ketones (Burkholder, Dolbier, Me´debielle, & Ndedi, 1998).
Reactions with Weak Acids : TDAE reacts in specific conditions, such as with methanol, leading to various products including carbon-carbon bond cleavage and substitution reactions (Norris, 1972).
Application in Fluorine Chemistry : TDAE has been utilized in the reductive synthesis of difluoromethylated and difluoromethylene compounds, which are valuable in medicinal and organic chemistry (Prakash, Wang, Hu, & Olah, 2005).
Formation of Charge Transfer Complexes : TDAE forms charge transfer complexes with compounds like trifluoroiodomethane, acting as nucleophilic agents in synthesizing various derivatives (Pawelke, 1989).
Identification of Oxidation Products : TDAE's autoxidation products have been studied, providing insights into its reactivity and stability (Carpenter & Bens, 1970).
Nucleophilic Perfluoroalkylation : It is used for the nucleophilic perfluoroalkylation of organic and inorganic substrates, indicating its utility in synthesizing fluorinated compounds (Petrov, 2001).
Promoting Reductive Homo-coupling : TDAE, in combination with palladium catalysts, efficiently promotes the reductive homo-coupling of aryl halides (Kuroboshi, Waki, & Tanaka, 2002).
Charge State Studies : The molecular structure and vibrational spectra of TDAE in different oxidation states have been studied, providing insights into its electronic properties (Pokhodnia et al., 1999).
properties
IUPAC Name |
1-N,1-N,1-N',1-N',2-N,2-N,2-N',2-N'-octamethylethene-1,1,2,2-tetramine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N4/c1-11(2)9(12(3)4)10(13(5)6)14(7)8/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXRMKZFYQISIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(N(C)C)N(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061371 | |
Record name | Tetrakis(dimethylamino)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061371 | |
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Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light green liquid; [Merck Index] | |
Record name | Tetrakis(dimethylamino)ethylene | |
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Product Name |
Tetrakis(dimethylamino)ethylene | |
CAS RN |
996-70-3 | |
Record name | 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=996-70-3 | |
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Record name | Tetrakis(dimethylamino)ethylene | |
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Record name | 1,1,2,2-Ethenetetramine, N1,N1,N1',N1',N2,N2,N2',N2'-octamethyl- | |
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Record name | Tetrakis(dimethylamino)ethylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N',N'',N'''-tetramethylethylenediylidenetetraamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.398 | |
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Record name | TETRAKIS(DIMETHYLAMINO)ETHYLENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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